2,4-Dimethylthiophene

Description

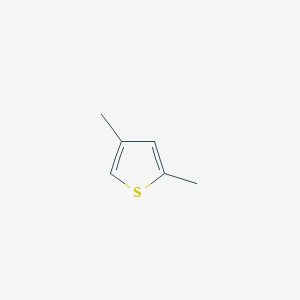

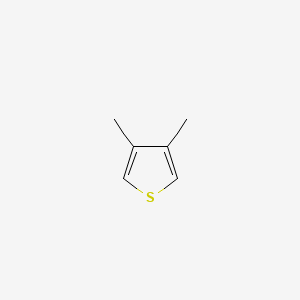

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPULIKNSOUFMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213238 | |

| Record name | 2,4-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

139.00 to 141.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-00-6 | |

| Record name | 2,4-Dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9B2TF3UVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylthiophene is a substituted five-membered heterocyclic aromatic compound containing a sulfur atom. Its chemical formula is C₆H₈S.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a workflow for a key experimental procedure. This information is critical for its application in chemical synthesis, materials science, and as a reference in drug discovery and development where thiophene (B33073) derivatives are common scaffolds.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in various experimental and industrial settings.

Data Presentation: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈S[1][3] |

| Molecular Weight | 112.19 g/mol [1][4] |

| Appearance | Colorless to light yellow liquid[4] |

| Density | 0.994 g/cm³[1][5] |

| Boiling Point | 139-141 °C at 760 mmHg[1][2][5][6] |

| Melting Point | Approximately -66.9 °C (estimate)[1][5] |

| Refractive Index | 1.5078[1][5] |

| Solubility | Insoluble in water; Soluble in alcohol and many other organic solvents.[4][6] |

| Vapor Pressure | 8.262 mmHg at 25 °C (estimated)[6] |

| Flash Point | 22.78 °C (73.00 °F)[6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point by Simple Distillation

The boiling point is a fundamental physical property that can be used for the identification and purity assessment of a liquid substance.[7]

Materials:

-

Round-bottom flask (distilling flask)

-

Heating mantle or sand bath

-

Distillation head (still head) with a port for a thermometer

-

Thermometer

-

Condenser

-

Receiving flask

-

Boiling chips or a magnetic stir bar

-

This compound sample

Procedure:

-

Place a small volume (e.g., 5-10 mL) of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.[8]

-

Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[7]

-

Position the thermometer in the distillation head so that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.[8]

-

Begin circulating cold water through the condenser, with water entering at the lower inlet and exiting from the upper outlet.

-

Gently heat the distilling flask.

-

Observe the temperature as the liquid begins to boil and its vapor rises. The temperature will stabilize as the vapor surrounds the thermometer bulb.[7]

-

Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This constant temperature is the boiling point of the liquid.[8]

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

-

This compound sample

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass on an analytical balance.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess water from the capillary opening and dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat the process of thermal equilibration and weighing.

-

Calculate the density using the formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.[9]

Materials:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

This compound sample

-

Ethanol (B145695) and lens paper for cleaning

Procedure:

-

Turn on the refractometer and the connected circulating water bath to bring the prisms to a constant temperature (e.g., 20 °C).

-

Clean the surfaces of the prisms with a soft tissue moistened with ethanol and allow them to dry completely.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms gently to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the control knob until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the chromatic dispersion compensator to eliminate it.

-

Read the refractive index value from the scale.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H8S | CID 34296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & More [chemheterocycles.com]

- 5. This compound CAS#: 638-00-6 [m.chemicalbook.com]

- 6. 2,4-dimethyl thiophene, 638-00-6 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ajprd.com [ajprd.com]

2,4-Dimethylthiophene CAS number 638-00-6

An In-depth Technical Guide to 2,4-Dimethylthiophene

CAS Number: 638-00-6

Introduction

This compound is a heterocyclic organic compound belonging to the thiophene (B33073) family. It is characterized by a five-membered aromatic ring containing one sulfur atom, with methyl groups substituted at the 2 and 4 positions. This compound serves as a valuable building block in organic synthesis and has applications in various fields, including the development of pharmaceuticals and as a component in flavoring agents.[1][2][3] Its unique electronic and structural properties, conferred by the sulfur-containing aromatic ring, make it an important intermediate for creating more complex molecules.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic sulfurous odor.[6] It is generally insoluble in water but soluble in many organic solvents such as ethanol (B145695) and ether.[1][6] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 638-00-6 | [7] |

| Molecular Formula | C₆H₈S | [6][7] |

| Molecular Weight | 112.19 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | 0.99 - 0.994 g/cm³ | [6][7] |

| Boiling Point | 138 - 141 °C at 760 mmHg | [1][6][7] |

| Melting Point | -66.9 °C (estimate) to -41 °C | [6][7] |

| Flash Point | 22.78 °C (73.00 °F) to 26 °C | [1][6] |

| Refractive Index | ~1.522 | [6] |

| Vapor Pressure | 8.262 mmHg at 25 °C (estimate) | [1] |

| Solubility | Insoluble in water; Soluble in alcohol, ether | [1][6] |

Synthesis and Experimental Protocols

The synthesis of substituted thiophenes can be achieved through various methods. A classic and widely applicable method is the Paal-Knorr thiophene synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[8]

General Synthesis: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis allows for the creation of thiophenes from 1,4-dicarbonyl compounds using a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8] These reagents act as both sulfurizing and dehydrating agents.[8] The reaction is believed to proceed through the conversion of the carbonyls to thiocarbonyls, followed by cyclization and aromatization.

Caption: Paal-Knorr synthesis workflow for thiophenes.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is an illustrative example based on the Paal-Knorr synthesis methodology. The specific 1,4-dicarbonyl precursor for this compound would be 3-methyl-2,5-hexanedione.

Materials:

-

3-methyl-2,5-hexanedione

-

Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene (B28343) or xylene (solvent)

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-2,5-hexanedione (1 equivalent) in anhydrous toluene.

-

Addition of Sulfurizing Agent: Under a nitrogen or argon atmosphere, add Lawesson's reagent (0.5 equivalents) or P₄S₁₀ (0.25 equivalents) portion-wise to the stirred solution. The reaction may be exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of 5% sodium bicarbonate to neutralize acidic byproducts and decompose any remaining sulfurizing agent. Caution: This may produce toxic H₂S gas and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Expected Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.7-6.8 ppm (s, 1H, H-5), δ ~6.5-6.6 ppm (s, 1H, H-3), δ ~2.4 ppm (s, 3H, CH₃ at C-2), δ ~2.2 ppm (s, 3H, CH₃ at C-4) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138 ppm (C-2), δ ~135 ppm (C-4), δ ~123 ppm (C-5), δ ~120 ppm (C-3), δ ~15 ppm (CH₃ at C-2), δ ~14 ppm (CH₃ at C-4) |

| IR Spectroscopy (cm⁻¹) | ~3100 cm⁻¹ (C-H stretch, aromatic), ~2950-2850 cm⁻¹ (C-H stretch, aliphatic), ~1550-1450 cm⁻¹ (C=C stretch, aromatic ring), ~850-700 cm⁻¹ (C-S stretch) |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

This compound sample (~10-20 mg)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS (Tetramethylsilane)

-

NMR tube (5 mm diameter)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

-

Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire a standard ¹H NMR spectrum. Set the spectral width to cover the expected range (e.g., 0-10 ppm) and use an appropriate number of scans (e.g., 16-64) for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Set the spectral width to cover the expected range (e.g., 0-160 ppm) and acquire a sufficient number of scans for signal averaging, as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS internal standard at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Applications

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[3][5] this compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4][9]

-

Pharmaceutical Intermediate: It is a building block for therapeutic compounds. The thiophene ring is a bioisostere of the benzene (B151609) ring and is found in numerous FDA-approved drugs.[3][5] Its substitution pattern allows for the regioselective introduction of other functional groups.

-

Flavoring Agent: It is used in the food industry as a flavoring agent.[1]

-

Research Chemical: It is used as a biochemical for proteomics and other research applications.[2]

Caption: Applications of this compound.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[10][11] It causes skin and serious eye irritation.[7][10][11] Proper safety precautions are mandatory when handling this chemical.

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 / 3 | H225: Highly flammable liquid and vapor |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |

Data compiled from multiple sources which may show slight variations.[10][11]

Handling and Storage

Personal Protective Equipment (PPE):

-

Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[7]

-

Use in a well-ventilated area or under a chemical fume hood.[12]

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11][12]

-

Use only non-sparking tools and take precautionary measures against static discharge.[11][12]

-

Avoid breathing vapors or mist.[12]

-

Wash hands and any exposed skin thoroughly after handling.[12]

Storage:

-

Keep the container tightly closed and store in a dark place.[6][7]

-

For long-term storage, keep in a freezer under an inert atmosphere (e.g., at -20°C).[7]

-

Store separately from oxidizing agents and other incompatible materials.[6]

Conclusion

This compound (CAS: 638-00-6) is a versatile heterocyclic compound with significant applications in both industrial and research settings. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible building block for medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is crucial for its proper identification and use in complex synthetic pathways. Adherence to strict safety and handling protocols is essential due to its flammability and toxicity. This guide provides the foundational technical information required for professionals to effectively and safely utilize this compound in their work.

References

- 1. 2,4-dimethyl thiophene, 638-00-6 [thegoodscentscompany.com]

- 2. This compound | 638-00-6 [chemicalbook.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & More [chemheterocycles.com]

- 7. chembk.com [chembk.com]

- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C6H8S | CID 34296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Dimethylthiophene

This guide provides an overview of the fundamental physicochemical properties of 2,4-Dimethylthiophene, a heterocyclic aromatic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data of this compound

The core molecular properties of this compound are summarized in the table below. This data is essential for a variety of applications, including reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C6H8S |

| Molecular Weight | 112.19 g/mol [1][2][3] |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 638-00-6[1][4][5] |

Logical Relationship of Molecular Identifiers

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

References

- 1. This compound | C6H8S | CID 34296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & More [chemheterocycles.com]

- 4. Thiophene, 2,4-dimethyl- [webbook.nist.gov]

- 5. Thiophene, 2,4-dimethyl- [webbook.nist.gov]

Spectroscopic Profile of 2,4-Dimethylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylthiophene (CAS No: 638-00-6), a heterocyclic aromatic compound. The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this molecule are critical. This document outlines key data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound (C₆H₈S, Molecular Weight: 112.19 g/mol ).[1][2]

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a single proton.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 112 | High | [M]⁺ (Molecular Ion) |

| 111 | 100% (Base Peak) | [M-H]⁺ |

| 97 | Moderate | [M-CH₃]⁺ |

| Table 1: Key electron ionization mass spectrometry peaks for this compound. Data sourced from NIST and PubChem databases.[1] |

Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for this compound, corresponding to its principal functional groups and structural features.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Medium | =C-H Stretch (Aromatic) |

| 2950 - 2850 | Strong | C-H Stretch (Methyl groups) |

| ~1550 - 1450 | Medium-Strong | C=C Ring Stretch (Thiophene) |

| ~1450 & ~1380 | Medium | C-H Bend (Methyl groups) |

| ~850 | Strong | C-H Out-of-plane Bend (Aromatic) |

| Table 2: Predicted characteristic infrared absorption frequencies for this compound based on typical values for substituted thiophenes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information on the carbon and hydrogen framework of the molecule. The following tables present the predicted chemical shifts for ¹H and ¹³C NMR in a standard deuterated solvent (e.g., CDCl₃).

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.65 | Singlet (or fine doublet) | H-5 (Thiophene ring proton) |

| ~6.55 | Singlet (or fine doublet) | H-3 (Thiophene ring proton) |

| ~2.40 | Singlet | -CH₃ at C-2 |

| ~2.20 | Singlet | -CH₃ at C-4 |

| Table 3: Predicted ¹H NMR chemical shifts for this compound. |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | C-2 (Quaternary) |

| ~135 | C-4 (Quaternary) |

| ~122 | C-5 |

| ~119 | C-3 |

| ~15.5 | -CH₃ at C-2 |

| ~15.0 | -CH₃ at C-4 |

| Table 4: Predicted ¹³C NMR chemical shifts for this compound. |

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are detailed methodologies for the analysis of a liquid sample like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and purity assessment of volatile compounds.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL) using a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions :

-

Injector : Set to 250°C with a split ratio (e.g., 50:1).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Column : A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program : Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 300.

-

Ion Source Temperature : 230°C.

-

-

Data Analysis : The resulting mass spectrum for the GC peak corresponding to this compound is compared against reference libraries (e.g., NIST) for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for obtaining the infrared spectrum of a neat liquid sample.

-

Sample Preparation : Place one drop of neat this compound liquid onto the surface of one polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin liquid film.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Background Scan : First, run a background spectrum with no sample in the beam path.

-

Sample Scan : Place the prepared salt plates in the sample holder and acquire the spectrum.

-

Parameters : Typically, scan over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis : Process the spectrum to identify the wavenumbers of key absorption bands and assign them to their corresponding molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample for both ¹H and ¹³C NMR.

-

Sample Preparation :

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended.

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Ensure the sample is homogeneous and free of any solid particles.

-

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

Locking and Shimming : Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Parameters : Acquire the spectrum using a standard pulse program. Key parameters include a spectral width covering -2 to 12 ppm, a sufficient number of scans (e.g., 8-16), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Analysis : Process the raw data (FID) using Fourier transformation. The resulting spectrum should be phased, baseline-corrected, and referenced to TMS. Chemical shifts, multiplicities, and integration values are then determined.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

2,4-Dimethylthiophene boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylthiophene: Boiling Point and Density

This technical guide provides a comprehensive overview of the boiling point and density of this compound, complete with experimental protocols for determination and graphical representations of the workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data of this compound

The boiling point and density are crucial physical constants for the identification, characterization, and handling of this compound. The experimentally determined values are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 139-141 °C | At 760 mm Hg[1][2][3][4] |

| 140.7 °C | Not specified | |

| Density | 0.994 g/cm³ | Not specified[2][3] |

Experimental Protocols

Accurate determination of the boiling point and density of this compound requires precise experimental techniques. The following sections detail the standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of an organic compound is the capillary method using a Thiele tube or an aluminum block.[5]

Apparatus and Materials:

-

Thiele tube or aluminum block with a heating apparatus

-

Thermometer

-

Fusion tube

-

Capillary tube (sealed at one end)

-

This compound sample

-

Heating mantle or Bunsen burner

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling liquid (such as mineral oil or silicone oil) or an aluminum block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Precautions:

-

Ensure the capillary tube is properly sealed to trap the vapor.

-

The heating rate should be slow and steady to ensure uniform temperature distribution.

-

The thermometer bulb and the sample in the fusion tube should be at the same level for an accurate temperature reading.[5]

-

Always wear appropriate personal protective equipment, including safety goggles.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of a liquid is by measuring the mass of a precisely known volume.[6]

Apparatus and Materials:

-

Digital balance

-

Graduated cylinder or pycnometer (density bottle) for more accurate measurements

-

This compound sample

-

Beaker

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using a digital balance.

-

A specific volume of this compound is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.

-

The mass of the graduated cylinder or pycnometer containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

For improved accuracy, the procedure should be repeated multiple times, and the average density should be calculated.[6][7]

Precautions:

-

Ensure the graduated cylinder or pycnometer is completely dry before weighing to avoid errors in mass measurement.[6]

-

Read the volume at eye level to prevent parallax error.[6]

-

Use a container with an appropriate volume for the amount of liquid being measured to ensure accuracy.[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the boiling point and density of this compound.

Caption: Experimental workflow for boiling point determination.

Caption: Experimental workflow for density determination.

References

- 1. 2,4-dimethyl thiophene, 638-00-6 [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 638-00-6 [m.chemicalbook.com]

- 4. This compound | C6H8S | CID 34296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

The Subtle Presence of 2,4-Dimethylthiophene in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylthiophene is a volatile organic compound that contributes to the complex aroma profiles of various foods. As a sulfur-containing heterocyclic compound, its presence, even at trace levels, can significantly impact the sensory perception of food products. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, detailing its quantitative analysis, experimental protocols for its detection, and the biochemical pathways leading to its formation. This information is crucial for researchers in food science, flavor chemistry, and for professionals in drug development exploring the biological activities of food-derived compounds.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in a limited but significant range of food items, primarily within the Allium genus and in cooked meats. Its formation is often a result of thermal processing, such as cooking, which initiates a cascade of chemical reactions.

While extensive quantitative data across a wide variety of foods remains an area of ongoing research, existing studies provide valuable insights into its relative abundance. One study identified this compound as the most prominent sulfur-containing volatile compound in onions, constituting 19.4% of the total measured sulfur compounds[1]. Another investigation into dried onions also confirmed the presence of this compound through semi-quantitative analysis[2].

The following table summarizes the available quantitative and qualitative data on the occurrence of this compound in various foods.

| Food Item | Matrix | Concentration/Abundance | Analytical Method | Reference |

| Onion (Allium cepa L.) | Fresh Bulb | Major sulfur compound (19.4% of total sulfur volatiles) | Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry | [1] |

| Onion ('Rossa di Tropea') | Bulb | Detected and relatively quantified | Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry (HS/SPME GC–MS) | [3] |

| Dried Onion | Flakes and Rings | Detected and relatively quantified | Headspace-Solid Phase Micro Extraction followed by Gas Chromatography coupled with Mass Spectrometry (HS-SPME-GC-MS) | [2] |

| Onion Oil | Extracted Oil | Detected and semi-quantified | Gas Chromatography-Mass Spectrometry (GC-MS) | [4] |

| Chinese Chive (Allium tuberosum Rottler) | Fresh Leaves | Detected | Headspace Solid-Phase Micro-Extraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [5][6] |

| Cooked Beef | Meat | Detected (as part of 2-alkylthiophenes) | Not specified | |

| Cooked Lamb | Meat | Detected (as part of 2-alkylthiophenes) | Not specified |

Experimental Protocols for Analysis

The analysis of this compound in food matrices typically involves the extraction of volatile compounds followed by their separation and identification using chromatographic and spectrometric techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

Detailed Protocol: HS-SPME-GC-MS Analysis of this compound in Onions

This protocol is a composite of methodologies described in the scientific literature for the analysis of volatile sulfur compounds in Allium species[2][3][7].

1. Sample Preparation:

-

Fresh onion bulbs are peeled and homogenized. For dried samples, they can be ground into a fine powder.

-

A specific amount of the homogenized sample (e.g., 2-3 g) is placed into a 20 mL headspace vial.

-

An internal standard, such as ethyl methyl sulfide (B99878) (4.16 μg/mL), can be added for quantitative analysis[7].

-

To enhance the release of volatiles, a salt solution (e.g., 3-4 mL of distilled water or a saturated NaCl solution) is added to the vial[7].

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile sulfur compounds[7][8].

-

Equilibration: The vial is incubated at a specific temperature (e.g., 45°C) for a set time (e.g., 10 minutes) to allow the volatiles to equilibrate in the headspace[7].

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 40 minutes) at the same temperature to adsorb the volatile compounds[7].

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for a specific time (e.g., 10 minutes) to desorb the analytes onto the GC column[7].

-

Gas Chromatography:

-

Column: A DB-WAX capillary column is often employed for the separation of polar volatile compounds[7].

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 35°C for 2 minutes), ramps up to a higher temperature (e.g., 45°C at 2°C/min), then to a final temperature (e.g., 225°C at 10°C/min) and holds for a few minutes to ensure the elution of all compounds[7].

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min)[7].

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of, for example, 45-500 amu.

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries such as NIST and by comparing their retention indices with those of authentic standards.

-

Formation Pathway of this compound

The formation of this compound in food, particularly in cooked meat and heated Allium species, is primarily attributed to the Maillard reaction. This complex series of reactions involves a reducing sugar and an amino acid. In the case of sulfur-containing compounds like thiophenes, the amino acid cysteine plays a crucial role as a sulfur donor. The general pathway involves the degradation of both the sugar and the amino acid to form reactive intermediates that then combine to form the thiophene (B33073) ring.

References

- 1. Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 2,4-Dimethylthiophene

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the chemical reactivity of 2,4-dimethylthiophene, with a specific focus on its electrophilic aromatic substitution reactions. The electronic properties of the thiophene (B33073) ring, enhanced by the presence of two activating methyl groups, make it a versatile substrate for the synthesis of complex heterocyclic compounds. This guide consolidates key reactivity data, experimental protocols, and mechanistic pathways to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Core Principles of this compound Reactivity

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, exhibiting greater reactivity than benzene.[1] This enhanced reactivity is due to the ability of the sulfur atom's lone pair of electrons to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the electrophilic attack.[1]

In this compound, the presence of two methyl groups further enhances the ring's reactivity. Methyl groups are electron-donating substituents that activate the aromatic ring towards electrophilic attack by stabilizing the positive charge in the σ-complex through inductive effects and hyperconjugation.[2][3]

The regioselectivity of electrophilic substitution on the this compound ring is governed by the directing effects of both the sulfur atom and the methyl groups.

-

Sulfur Atom: Directs electrophilic attack preferentially to the α-positions (C2 and C5) over the β-positions (C3 and C4). Attack at an α-position allows for the formation of a more stable σ-complex with three resonance contributors, one of which involves the sulfur atom directly stabilizing the positive charge. In contrast, attack at a β-position yields a less stable intermediate with only two resonance structures.[1][4]

-

Methyl Groups at C2 and C4: These groups further activate the ring. The C5 position is the most nucleophilic and sterically accessible site, being an α-position activated by both the C4-methyl group (via conjugation) and the C2-methyl group (via induction). The C3 position is also activated but is a β-position and is flanked by two methyl groups, making it sterically more hindered. The C5 position is therefore the primary site of electrophilic attack.

The general mechanism involves the initial attack of the electrophile (E⁺) by the thiophene π-system to form the resonance-stabilized σ-complex, followed by the loss of a proton to restore aromaticity.[1][5]

Figure 1. General mechanism for electrophilic substitution at the C5 position.

Key Electrophilic Substitution Reactions

The activated nature of this compound allows it to participate in a variety of electrophilic substitution reactions under relatively mild conditions.

The Vilsmeier-Haack reaction is an efficient method for formylating electron-rich aromatic compounds.[6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This electrophile then attacks the thiophene ring, primarily at the C5 position, to yield an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to afford the corresponding aldehyde.[9]

Quantitative Data: Vilsmeier-Haack Formylation

| Reaction | Reagents | Product | Yield | Reference |

|---|

| Formylation | POCl₃, DMF | this compound-5-carbaldehyde | High (Typical) |[10] |

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF, 1.2 eq) to 0°C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.[9]

-

Reaction: Dissolve this compound (1.0 eq) in a minimal amount of an inert solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent.

-

Heating: After the addition is complete, warm the reaction mixture to room temperature and then heat at 60-70°C for 2-3 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Hydrolysis: Neutralize the solution by the slow addition of an aqueous sodium hydroxide (B78521) solution until it is alkaline (pH 8-9), which hydrolyzes the intermediate iminium salt.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or distillation to obtain this compound-5-carbaldehyde.

Figure 2. Logical workflow for the Vilsmeier-Haack formylation.

Halogenation of alkylthiophenes is a common transformation. For monohalogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used in a polar solvent to avoid polyhalogenation and harsh acidic conditions.[11] The reaction proceeds with high regioselectivity, substituting the most activated and sterically accessible C5 position. Direct use of elemental bromine (Br₂) can lead to the formation of polybrominated products.[12]

Quantitative Data: Bromination

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Monobromination | N-Bromosuccinimide (NBS), DMF | 5-Bromo-2,4-dimethylthiophene | Good to Excellent | [11] |

| Dibromination | Br₂ (excess) | 3,5-Dibromo-2,4-dimethylthiophene | N/A |[12] |

Experimental Protocol: Monobromination using NBS

-

Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of chloroform (B151607) and acetic acid.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Washing: Wash the combined organic extracts sequentially with aqueous sodium thiosulfate (B1220275) solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 5-bromo-2,4-dimethylthiophene.

Figure 3. Experimental workflow for the monobromination of this compound.

The nitration of thiophenes requires careful selection of reagents, as the high reactivity of the ring can lead to degradation and oxidation under the standard strong acid conditions (conc. HNO₃/H₂SO₄).[13] Milder nitrating agents are preferred, such as nitric acid in acetic anhydride (B1165640) or nitric acid with trifluoroacetic anhydride.[13][14] These reagents generate the nitronium ion (NO₂⁺) under less harsh conditions, leading to cleaner reactions and higher yields of the desired nitrothiophene. For this compound, nitration is expected to occur selectively at the C5 position.

Quantitative Data: Nitration

| Reaction | Reagents | Product | Yield | Reference |

|---|

| Mononitration | HNO₃ / Acetic Anhydride | 2,4-Dimethyl-5-nitrothiophene | 70-85% (Typical for thiophenes) |[15] |

Experimental Protocol: Nitration with Nitric Acid/Acetic Anhydride

-

Setup: In a three-necked, round-bottomed flask equipped with a thermometer, stirrer, and a dropping funnel, place acetic anhydride (5 eq). Cool the flask to -10°C in an ice-salt bath.

-

Nitrating Mixture: Add fuming nitric acid (1.1 eq) dropwise to the stirred acetic anhydride, ensuring the temperature is maintained below 0°C.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of acetic anhydride and add this solution dropwise to the nitrating mixture. The temperature should be carefully controlled and kept below 10°C throughout the addition.[15]

-

Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete.

-

Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Isolation: The solid product, 2,4-dimethyl-5-nitrothiophene, will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the product in a desiccator. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or milder catalysts like ZnBr₂ or Hβ zeolites).[16][17] The reaction is highly regioselective for the α-position.[4] For this compound, acylation will occur at the C5 position. Unlike Friedel-Crafts alkylation, the acylated product is deactivated towards further substitution, preventing polyacylation.[2]

Quantitative Data: Friedel-Crafts Acylation

| Reaction | Acylating Agent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetylation | Acetic Anhydride | Hβ Zeolite | 1-(2,4-Dimethyl-5-thienyl)ethanone | ~99% | [17] |

| Benzoylation | N-Benzoylbenzotriazole | ZnBr₂ | (2,4-Dimethyl-5-thienyl)(phenyl)methanone | High |[16] |

Experimental Protocol: Acetylation with Acetic Anhydride

-

Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add this compound (1.0 eq) and acetic anhydride (3.0 eq).[17]

-

Catalyst Addition: Add the solid acid catalyst, such as Hβ zeolite (catalytic amount), to the reaction mixture.

-

Heating: Heat the stirred mixture to a moderate temperature (e.g., 60°C) and maintain for several hours. Monitor the reaction's progress using TLC or GC.[17]

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst.

-

Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1-(2,4-dimethyl-5-thienyl)ethanone can be purified by vacuum distillation or column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. jk-sci.com [jk-sci.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 12. CAS 63862-00-0 | 2,4-Dibromo-3,5-dimethylthiophene - Synblock [synblock.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Aromaticity of Substituted Thiophenes for Researchers, Scientists, and Drug Development Professionals

Introduction: Thiophene (B33073), a five-membered, sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. Its aromaticity, a key determinant of its physicochemical properties, reactivity, and biological activity, is finely tunable through substitution. This technical guide provides a comprehensive overview of the principles governing the aromaticity of substituted thiophenes, methods for its quantification, and its implications in drug design and development.

The Core Concept of Aromaticity in Thiophenes

Thiophene's aromatic character arises from its planar, cyclic structure with a continuous ring of p-orbitals and the presence of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom), fulfilling Hückel's (4n+2) rule. This delocalization of π-electrons results in enhanced stability, characteristic bond lengths intermediate between single and double bonds, and a distinctive reactivity profile, favoring electrophilic substitution over addition reactions.

The degree of aromaticity in thiophene is generally considered to be greater than that of furan (B31954) but less than that of benzene. This is attributed to the lower electronegativity of sulfur compared to oxygen, which allows for more effective delocalization of the sulfur's lone pair into the π-system.

Impact of Substituents on Thiophene Aromaticity

The introduction of substituents onto the thiophene ring can significantly modulate its aromaticity. The nature and position of the substituent alter the electron density distribution within the ring, thereby affecting the degree of π-electron delocalization.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density in the thiophene ring through inductive and/or resonance effects. This generally leads to an increase in the aromaticity of the ring.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) decrease the electron density of the ring. This withdrawal of electron density can disrupt the π-electron delocalization, leading to a decrease in aromaticity.

The position of the substituent also plays a crucial role. Substituents at the 2- and 5-positions generally have a more pronounced effect on the electronic properties and aromaticity of the thiophene ring compared to those at the 3- and 4-positions.

Quantitative Assessment of Aromaticity

Aromaticity is a conceptual property and cannot be measured directly. However, several computational and experimental methods have been developed to quantify it through various indices. The most common indices are:

-

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion of aromaticity calculated as the negative of the absolute magnetic shielding at a non-bonded point, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). More negative NICS values indicate stronger aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

-

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the degree of bond length equalization in a cyclic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system.

-

Aromatic Stabilization Energy (ASE): An energetic criterion that quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. Higher ASE values indicate greater aromatic stability.

Data Presentation: Aromaticity Indices of Substituted Thiophenes

The following table summarizes the calculated aromaticity indices for a selection of substituted thiophenes, illustrating the influence of different functional groups.

| Substituent | Position | HOMA | NICS(1) (ppm) | ASE (kcal/mol) |

| -H | - | 0.89 | -13.5 | 25.1 |

| -CH₃ | 2 | 0.90 | -14.1 | 26.0 |

| -CH₃ | 3 | 0.89 | -13.8 | 25.5 |

| -NH₂ | 2 | 0.92 | -14.8 | 27.2 |

| -OH | 2 | 0.91 | -14.5 | 26.8 |

| -F | 2 | 0.88 | -13.2 | 24.5 |

| -Cl | 2 | 0.88 | -13.3 | 24.7 |

| -CN | 2 | 0.85 | -12.5 | 22.9 |

| -NO₂ | 2 | 0.83 | -11.9 | 21.8 |

| -CHO | 2 | 0.86 | -12.8 | 23.5 |

Note: The values presented are representative and may vary depending on the computational method and basis set used.

Experimental and Computational Protocols

Experimental Protocol: Synthesis of Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a versatile one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5]

Objective: To synthesize a 2-amino-3-cyanothiophene derivative.

Materials:

-

A ketone or aldehyde (e.g., cyclohexanone)

-

An active methylene (B1212753) nitrile (e.g., malononitrile)

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine (B109124) or triethylamine)

-

Solvent (e.g., ethanol (B145695) or methanol)

-

Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1-1.2 equivalents).

-

Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) to the flask, followed by the addition of a catalytic amount of a secondary amine base like morpholine or triethylamine (B128534) (0.1-0.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60°C to facilitate the dissolution and reaction of sulfur.[1]

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol). If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Experimental Protocol: ¹H NMR Analysis of Substituted Thiophenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of substituted thiophenes and probing the electronic effects of substituents.[6]

Objective: To acquire and analyze the ¹H NMR spectrum of a 3-substituted thiophene.

Materials:

-

Substituted thiophene sample (e.g., 3-bromothiophene)

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard (e.g., tetramethylsilane, TMS)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the substituted thiophene sample in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v TMS in an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the magnetic field to ensure homogeneity. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.

-

Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and multiplicities of the signals to elucidate the structure and the electronic environment of the protons on the thiophene ring.

Computational Protocol: Calculation of NICS(1) using Gaussian

Objective: To calculate the NICS(1) value for a substituted thiophene to assess its aromaticity.

Software: Gaussian 16 or a later version.

Procedure:

-

Geometry Optimization:

-

Build the molecule of interest (e.g., 2-nitrothiophene).

-

Perform a geometry optimization and frequency calculation using a suitable level of theory, for example, B3LYP/6-311+G(d,p). The absence of imaginary frequencies confirms a true minimum.

-

-

NICS Calculation Setup:

-

Use the optimized coordinates for the subsequent NMR calculation.

-

To calculate NICS(1), a dummy atom (Bq) needs to be placed 1 Å above the geometric center of the thiophene ring. The ring center can be determined by averaging the coordinates of the ring atoms.

-

-

Gaussian Input File: Create an input file with the following structure:

-

Execution and Analysis:

-

Run the Gaussian calculation.

-

After the calculation is complete, open the output file and search for "SCF GIAO Magnetic shielding tensor (ppm)".

-

Locate the shielding tensor for the dummy atom (Bq). The isotropic value is the magnetic shielding.

-

The NICS(1) value is the negative of this isotropic shielding value.

-

Visualization of Workflows and Pathways

Computational Workflow for Aromaticity Indices

Caption: Computational workflow for determining aromaticity indices.

Signaling Pathway: COX-2 Inhibition by Thiophene Derivatives

Many thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[7][8][9][10]

Caption: Mechanism of COX-2 inhibition by thiophene-based drugs.

Aromaticity in Drug Development: Case Studies

The aromaticity of the thiophene ring is a critical parameter in drug design, influencing factors such as metabolic stability, receptor binding, and bioavailability.

-

Raltitrexed (B1684501) (Tomudex®): An anticancer drug that functions as a thymidylate synthase inhibitor.[11] The thiophene ring in raltitrexed serves as a bioisostere for the phenyl ring found in other folate antimetabolites. Its specific electronic properties, influenced by its aromaticity, are crucial for its binding to the enzyme's active site, thereby inhibiting DNA synthesis in cancer cells.[11]

-

Olanzapine (Zyprexa®): An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[12][13][14] Olanzapine is a thienobenzodiazepine, and the electron-rich nature of the thiophene ring contributes to its binding affinity and antagonist activity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[12] The overall electronic structure, governed in part by the aromaticity of the fused thiophene, is key to its therapeutic effect.

References

- 1. benchchem.com [benchchem.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Raltitrexed? [synapse.patsnap.com]

- 12. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Olanzapine for the Prevention and Treatment of Chemotherapy-Induced Nausea and Vomiting: A Review to Identify the Best Way to Administer the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Olanzapine: An Antiemetic Option for Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Dimethylthiophene Isomers: A Technical Guide for Researchers

An In-depth Exploration of 2,3-, 2,4-, 2,5-, and 3,4-Dimethylthiophene (B1217622)

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and bioactive compounds. Its unique electronic and structural properties make it a versatile building block for designing novel therapeutics. Among the vast landscape of thiophene derivatives, the dimethylthiophene isomers—2,3-, 2,4-, 2,5-, and 3,4-dimethylthiophene—represent the core structures from which more complex molecules are often derived. Despite their fundamental nature, a comprehensive understanding of the intrinsic biological activities of these simple isomers remains an area of active investigation. This technical guide provides a detailed overview of the known and potential biological activities of dimethylthiophene isomers, supported by experimental protocols and conceptual frameworks to guide future research.

While extensive research has been conducted on complex thiophene derivatives, quantitative data on the specific biological activities of the simple dimethylthiophene isomers is limited. The existing literature primarily points to their use as building blocks in the synthesis of more complex, biologically active molecules. However, the broader family of thiophene-containing compounds exhibits a wide range of pharmacological effects, suggesting that the dimethylthiophene core may possess latent bioactivities.

Potential Therapeutic Applications

Thiophene derivatives have been extensively studied for a variety of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities. It is plausible that the dimethylthiophene isomers could serve as lead compounds in these areas.

Antimicrobial Activity

Thiophene-based compounds have shown significant promise as antimicrobial agents.[1] The antimicrobial efficacy of thiophene derivatives is often attributed to the sulfur atom in the ring, which can interact with biological targets.[2] The position of substituents on the thiophene ring can significantly influence the antimicrobial spectrum and potency. While specific minimum inhibitory concentration (MIC) values for the simple dimethylthiophene isomers are not widely reported, the general protocols for assessing such activity are well-established.

Anti-inflammatory Properties

Chronic inflammatory diseases represent a major therapeutic challenge, and thiophene derivatives have emerged as promising anti-inflammatory agents.[3] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid contain a thiophene ring, highlighting the importance of this scaffold in the development of anti-inflammatory drugs.[4] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[3]

Antitumor Potential

The thiophene scaffold is a key component in a number of anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[5] The cytotoxic effects of thiophene derivatives are often evaluated using cell viability assays, such as the MTT assay.

Quantitative Data on Dimethylthiophene Derivatives

Direct quantitative data on the biological activity of the four core dimethylthiophene isomers is scarce in publicly available literature. The following table summarizes representative data for more complex thiophene derivatives to provide a comparative context for potential future studies on the simpler isomers.

| Compound Class | Isomer/Derivative | Target/Assay | Activity Metric | Value | Reference |

| Thiophene Acetyl Salicylic Acid Esters | 2-thienyl | Anticancer (various cell lines) | IC50 | Varies by cell line | [6] |

| Thiophene Acetyl Salicylic Acid Esters | 3-thienyl | Anticancer (various cell lines) | IC50 | Varies by cell line | [6] |

| Thiophene-isoxazole derivatives | LK7 | Staphylococcus aureus | MIC | 6.75 µg/mL | [2] |

| Thiophene-isoxazole derivatives | PUB9 | Staphylococcus aureus | MIC | < 0.125 mg/mL | [2] |

| Thiophene-isoxazole derivatives | PUB9 | Pseudomonas aeruginosa | MIC | 0.125 - 0.25 mg/mL | [2] |

| Thiophene derivatives | 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | MIC50 | 16 - 32 mg/L | [7] |

| Thiophene derivatives | 4, 8 | Colistin-Resistant Escherichia coli | MIC50 | 8 - 32 mg/L | [7] |

Experimental Protocols

To facilitate further research into the biological activities of dimethylthiophene isomers, this section provides detailed methodologies for key in vitro and in vivo assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2]

Materials:

-

Test compounds (dimethylthiophene isomers)

-

Bacterial and/or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the dimethylthiophene isomers in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[2]

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row to be tested.[2]

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[2]

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration in broth. Add 100 µL of the diluted microbial suspension to each well of the microtiter plate. The final volume in each well will be 200 µL.[2]

-